molecular formula C17H15N3O3 B277565 N-(4-hydroxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide

N-(4-hydroxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide

Cat. No. B277565
M. Wt: 309.32 g/mol
InChI Key: XGXBKPYCFXTVPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-hydroxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide, also known as HPOA, is a chemical compound that has been studied for its potential applications in various scientific fields.

Mechanism of Action

The exact mechanism of action of N-(4-hydroxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide is not fully understood, but it is thought to act by inhibiting the activity of enzymes involved in inflammation and oxidative stress. N-(4-hydroxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide has also been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that N-(4-hydroxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide can reduce inflammation and oxidative stress in various cell types, including neuronal cells and immune cells. N-(4-hydroxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in tumor cells. In addition, N-(4-hydroxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-hydroxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide in lab experiments is its relatively low toxicity compared to other compounds with similar properties. However, N-(4-hydroxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide is not very soluble in water, which can limit its use in certain experiments. In addition, more research is needed to fully understand the potential side effects of N-(4-hydroxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide and its long-term safety profile.

Future Directions

There are several future directions for research on N-(4-hydroxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide. One area of interest is the development of N-(4-hydroxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide-based therapies for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of research is the investigation of N-(4-hydroxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide as a potential anti-cancer agent. Additionally, more research is needed to fully understand the mechanism of action of N-(4-hydroxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide and its potential applications in other scientific fields.

Synthesis Methods

N-(4-hydroxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide can be synthesized through a multi-step process involving the reaction of 4-hydroxybenzaldehyde with phthalic anhydride to form 4-(4-hydroxyphenyl)-3-methylphthalic anhydride. This intermediate is then reacted with methylamine and acetic anhydride to produce N-(4-hydroxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide.

Scientific Research Applications

N-(4-hydroxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. N-(4-hydroxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

N-(4-hydroxyphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide

InChI

InChI=1S/C17H15N3O3/c1-20-17(23)14-5-3-2-4-13(14)15(19-20)10-16(22)18-11-6-8-12(21)9-7-11/h2-9,21H,10H2,1H3,(H,18,22)

InChI Key

XGXBKPYCFXTVPJ-UHFFFAOYSA-N

SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=C(C=C3)O

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=C(C=C3)O

Origin of Product

United States

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